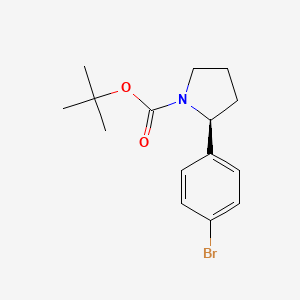

(s)-叔丁基 2-(4-溴苯基)吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

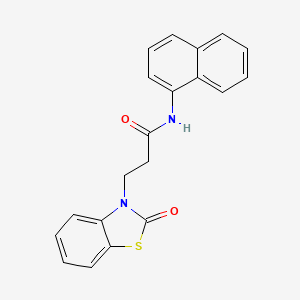

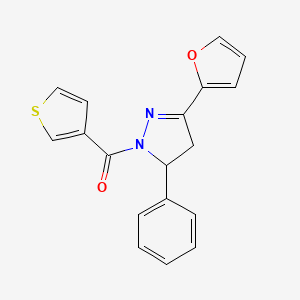

-(S)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate, or (S)-TBPPC, is a synthetic compound that has been studied for its potential applications in scientific research. It is a chiral molecule, with two mirror-image forms, and is a derivative of pyrrolidine, a five-membered heterocyclic amine. (S)-TBPPC has a variety of unique properties, including the ability to act as a proton-donating reagent, and its ability to interact with other molecules in a stereoselective manner.

科学研究应用

合成应用和生物活性

有机化学中的合成效用

手性亚磺酰胺,如叔丁基亚磺酰胺,因其在不对称合成中的关键作用而受到认可,特别是在哌啶和吡咯烷等 N-杂环的形成中。Philip 等人 (2020) 的综述展示了叔丁基亚磺酰胺通过亚磺酰亚胺介导不对称合成的重要性,强调了相关结构在获取形成许多天然产物和治疗剂骨架的多样且结构复杂的杂环中的效用(Philip 等人,2020)。

在药物发现中的作用

吡咯烷环是一种与主题化合物密切相关的结构基序,由于其多功能性和对药物分子立体化学和药效团探索的影响,在药物化学中得到广泛利用。Li Petri 等人 (2021) 对具有吡咯烷环的生物活性分子进行了全面综述,强调了其在药物发现中增强分子多样性和靶向选择性的战略重要性(Li Petri 等人,2021)。

环境和生态毒理学研究

对合成酚类抗氧化剂 (SPA) 的研究,其与主题化合物中的叔丁基具有结构相似性,揭示了它们的归趋、人类接触和毒性。刘和 Mabury (2020) 讨论了 SPA 在工业应用中的广泛使用、它们在各种环境基质中的检测以及相关的人体接触和毒性问题。这项研究表明了解化学相关化合物的环境行为和潜在健康影响的相关性(Liu & Mabury,2020)。

作用机制

Target of Action

The primary targets of (S)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions.

Mode of Action

This compound interacts with its targets (AChE and BChE) by inhibiting their activity . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway. Under normal conditions, AChE and BChE break down acetylcholine to terminate the signal transmission. The inhibition of these enzymes by (s)-tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate prevents this breakdown, leading to prolonged signal transmission .

Result of Action

The result of the compound’s action is an enhanced cholinergic transmission due to the increased concentration of acetylcholine in the synaptic cleft . This can lead to various effects depending on the specific location within the nervous system, including increased muscle contraction, pain responses, and cognitive functions.

属性

IUPAC Name |

tert-butyl (2S)-2-(4-bromophenyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDPUQUIZKCNOF-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate](/img/structure/B2797065.png)

![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2797084.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2797086.png)

![6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2797087.png)

![N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797088.png)